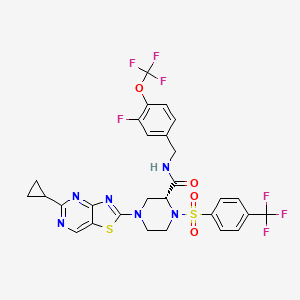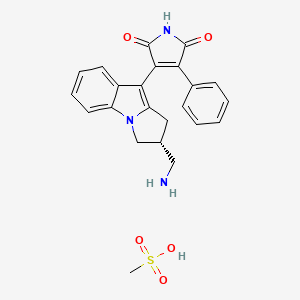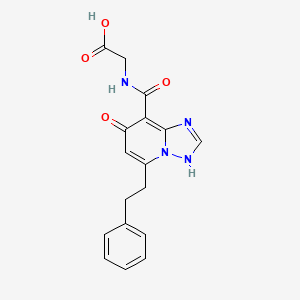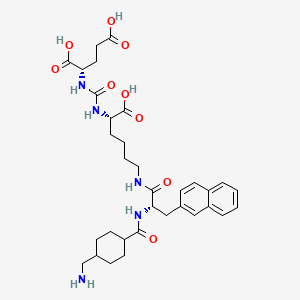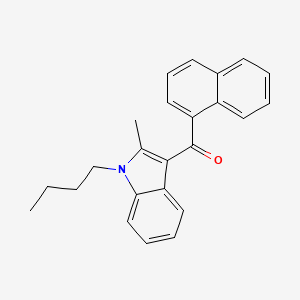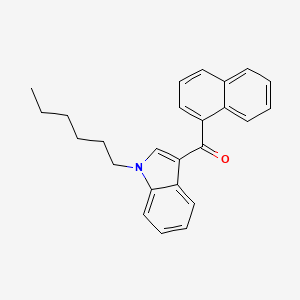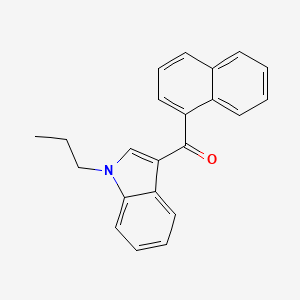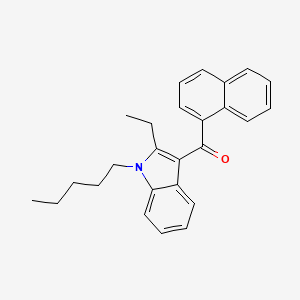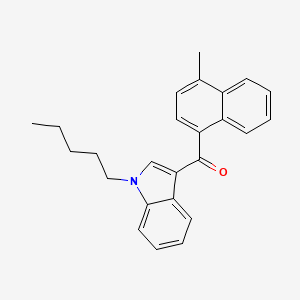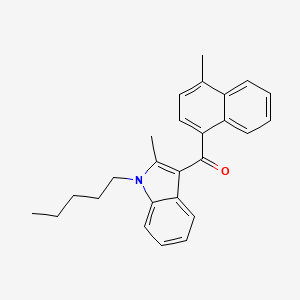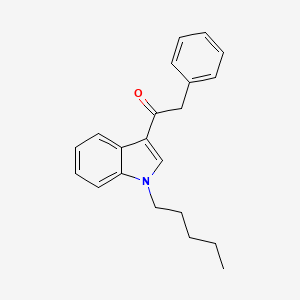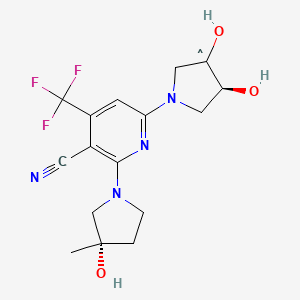
KHK-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KHK-IN-2 is a selective inhibitor of ketohexokinase (KHK) with an IC50 value of 0.45 μM . It is a potent and selective KHK inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C16H19F3N4O3 . The exact mass is 372.14 and the molecular weight is 372.350 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 372.34 and its form is solid . It is soluble in DMSO at 250 mg/mL (ultrasonic) . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .Applications De Recherche Scientifique
Role in Growth and Development : It was found that neither isoform of ketohexokinase (Khk-A and Khk-C) is required for normal growth and development. This insight is crucial for understanding the physiological roles of these enzymes and the potential effects of inhibiting them with compounds like KHK-IN-2 (Diggle et al., 2010).
Metabolic Syndrome and Obesity : A study demonstrated that a KHK-dependent pathway mediates insulin resistance and inflammatory changes in visceral fat in response to high fructose. This suggests that inhibiting KHK, potentially with this compound, might be an effective strategy for addressing metabolic issues related to high fructose intake (Marek et al., 2014).
Cancer Research : The protein kinase activity of a form of fructokinase, KHK-A, has been linked to antioxidant responses in tumor cells, suggesting a novel role of KHK in cancer biology. This finding could have implications for the use of this compound in cancer research or therapy (Xu et al., 2019).
Discovery of KHK Inhibitors for Metabolic Disorders : Research on the discovery of PF-06835919, a potent inhibitor of KHK for treating metabolic disorders driven by overconsumption of fructose, provides a context for the development of similar compounds like this compound (Futatsugi et al., 2020).
Diabetes and Renal Injury : A study involving diabetic mice lacking KHK-A showed severe renal injury compared to wild-type mice, indicating that KHK-A plays a protective role against diabetic kidney disease. This finding suggests potential therapeutic applications for this compound in diabetes-related renal complications (Doke et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
There is ongoing research into the effects of KHK-IN-2 on metabolic diseases such as obesity and type 2 diabetes . The inhibition of KHK by this compound could potentially reduce the synthesis of fatty acids, thereby improving insulin sensitivity and glycemic control in individuals with these conditions .
Propriétés
InChI |
InChI=1S/C16H18F3N4O3/c1-15(26)2-3-22(8-15)14-9(5-20)10(16(17,18)19)4-13(21-14)23-6-11(24)12(25)7-23/h4,11,24-26H,2-3,6-8H2,1H3/t11-,15-/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQCHKGRGRRDKJ-NHYWBVRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2=C(C(=CC(=N2)N3CC([C](C3)O)O)C(F)(F)F)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C1)C2=C(C(=CC(=N2)N3C[C@@H]([C](C3)O)O)C(F)(F)F)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

